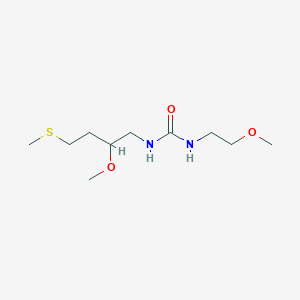
1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is activated in response to cellular stress, such as low energy levels or hypoxia. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as diabetes, obesity, and cancer.
Mécanisme D'action
1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea activates AMPK by binding to the γ subunit of the AMPK complex. This leads to conformational changes in the complex, resulting in increased phosphorylation of AMPK substrates and activation of downstream signaling pathways. 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to activate AMPK in a dose-dependent manner and is selective for the AMPK complex.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to have various biochemical and physiological effects. It can improve glucose uptake in skeletal muscle cells, increase insulin sensitivity, and reduce blood glucose levels in animal models of diabetes. 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has also been shown to have anti-tumor effects in various cancer cell lines by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to use in cell culture and animal studies. It is also selective for the AMPK complex and does not activate other kinases. However, 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the use of 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea in combination with other drugs for the treatment of metabolic disorders and cancer. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea and its effects on various signaling pathways.
Méthodes De Synthèse
1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 2-methoxyethanol with 2-methoxy-4-methylthiobutylamine to form the intermediate 1-(2-methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea. The intermediate is then purified and reacted with various reagents to form the final product, 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. Studies have shown that 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea can activate AMPK and improve glucose uptake in skeletal muscle cells. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has also been shown to have anti-tumor effects in various cancer cell lines.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3S/c1-14-6-5-11-10(13)12-8-9(15-2)4-7-16-3/h9H,4-8H2,1-3H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSUBYJSQHFETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methoxy-4-(methylsulfanyl)butyl]-3-(2-methoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

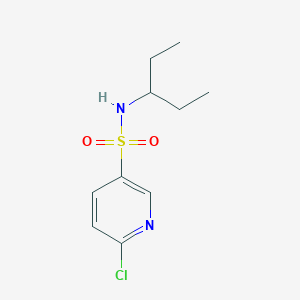
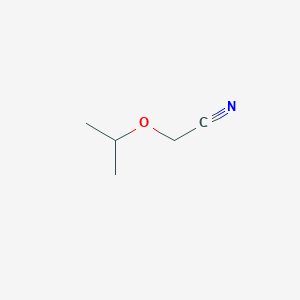
![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenylethenesulfonamide](/img/structure/B2689562.png)
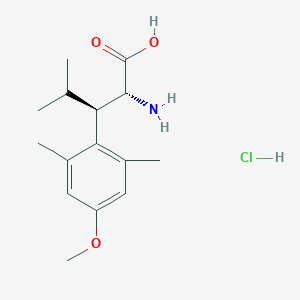
![(2,6-Difluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2689564.png)
![2-{[(2,5-Dibromophenyl)amino]methyl}phenol](/img/structure/B2689565.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2689566.png)
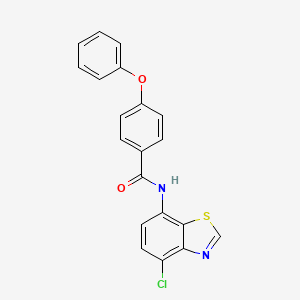


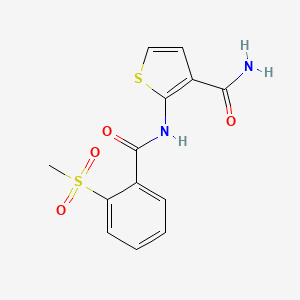

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2689574.png)
